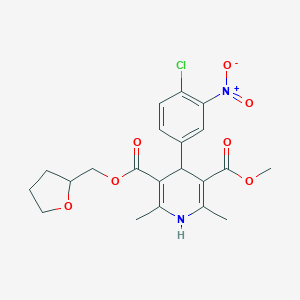
2-Phenyl-3-(3-pyridinyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(3-pyridinyl)acrylonitrile, also known as PPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PPAN is a member of a class of compounds known as alpha-beta unsaturated nitriles, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Phenyl-3-(3-pyridinyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. This compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory cytokine production. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenyl-3-(3-pyridinyl)acrylonitrile in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant cell death. However, one limitation is that this compound can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 2-Phenyl-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and efficacy of this compound, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
2-Phenyl-3-(3-pyridinyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide. Other methods include the reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a Lewis acid catalyst, or the reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H10N2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(E)-2-phenyl-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H10N2/c15-10-14(13-6-2-1-3-7-13)9-12-5-4-8-16-11-12/h1-9,11H/b14-9- |
InChI-Schlüssel |
OSDJNRJWFCHJNQ-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\C2=CN=CC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
Löslichkeit |
26 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
![5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280552.png)
![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)
